(Z)-alpha-Phenylcinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-2,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDDLDNGQCUOJQ-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238354 | |

| Record name | alpha-Phenylcinnamic acid, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-47-4, 52125-65-2 | |

| Record name | alpha-Phenylcinnamic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052125652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,3-Diphenylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Phenylcinnamic acid, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stilbenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4773342A48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-alpha-Phenylcinnamic acid chemical properties and structure

An In-depth Technical Guide to (Z)-alpha-Phenylcinnamic Acid: Structure, Properties, and Synthesis

Introduction

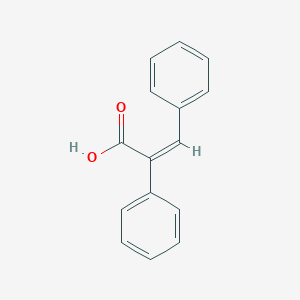

This compound, also known as cis-2,3-diphenylacrylic acid, is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis.[1] As a derivative of cinnamic acid, it belongs to a class of compounds that are widely studied for their diverse biological activities, which include antimicrobial, antioxidant, and anticancer properties.[2][3] The specific stereochemistry of the (Z)-isomer, where the two phenyl groups are positioned on the same side of the carbon-carbon double bond, imparts distinct physical and chemical properties compared to its (E)-isomer counterpart. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The defining feature of this compound is its stereochemical configuration. The molecule is built upon a prop-2-enoic acid backbone with phenyl substituents at both the C2 (alpha) and C3 (beta) positions.

-

IUPAC Name: (Z)-2,3-diphenylprop-2-enoic acid[1]

-

Synonyms: cis-2,3-Diphenylacrylic acid, (Z)-2,3-Diphenylpropenoic acid[1]

-

Molecular Formula: C₁₅H₁₂O₂[1]

-

Molecular Weight: 224.25 g/mol [1]

The "(Z)" designation comes from the Cahn-Ingold-Prelog priority rules, where Zusammen (German for "together") indicates that the highest-priority substituents on each carbon of the double bond are on the same side. In this case, the phenyl group on C2 and the phenyl group on C3 are the highest-priority groups, respectively. This cis arrangement of the bulky phenyl groups can induce steric strain, influencing the molecule's conformation and reactivity.[4]

Caption: Molecular structure of this compound.

Physicochemical Properties

The properties of this compound are crucial for its handling, reaction setup, and purification. It typically appears as a white to light yellow crystalline powder.[5][6]

| Property | Value | Source(s) |

| CAS Number | 91-47-4 | [1] |

| Melting Point | 172-174 °C | [6][7] |

| Boiling Point | 325.66 °C (rough estimate) | [6][7] |

| pKa | 6.1 (in 60% ethanol) | [8] |

| Solubility | Soluble in hot water, ethanol, ether, benzene | [8] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [5][6][7] |

Expert Insight: The melting point is a key indicator of purity. Crude products from synthesis often exhibit a lower and broader melting range, such as 161–165 °C.[9] The pKa value of 6.1, which is higher than that of its trans-isomer (pKa 4.8), indicates that the (Z)-isomer is a weaker acid.[8] This difference can be attributed to the steric hindrance around the carboxylic acid group caused by the cis-phenyl arrangement, which may disrupt coplanarity and affect the resonance stabilization of the carboxylate anion.

Synthesis of this compound: The Perkin Reaction

The most reliable and frequently cited method for preparing this compound is a variation of the Perkin reaction.[4][10] This condensation reaction involves heating benzaldehyde with phenylacetic acid in the presence of a weak base (triethylamine) and acetic anhydride.[9]

Causality Behind Experimental Choices:

-

Acetic Anhydride: It serves two primary roles. First, it reacts with phenylacetic acid to form a mixed anhydride intermediate, which is more reactive. Second, it acts as a dehydrating agent, removing the water formed during the condensation and driving the reaction to completion.

-

Triethylamine: This organic base is strong enough to deprotonate the alpha-carbon of the mixed anhydride, forming the necessary enolate nucleophile, but not so strong as to cause unwanted side reactions like self-condensation of benzaldehyde.

-

Reflux: Heating the mixture provides the activation energy needed for the condensation reaction to proceed at a reasonable rate.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[9]

Reagents and Equipment:

-

Benzaldehyde (freshly purified), 40.5 mL (0.40 mole)

-

Phenylacetic acid, 54.6 g (0.40 mole)

-

Anhydrous triethylamine, 40 mL

-

Acetic anhydride, 80 mL

-

500-mL round-bottom flask

-

Reflux condenser

-

Steam distillation apparatus

-

95% Ethanol

-

6N Hydrochloric acid

-

Decolorizing carbon

Step-by-Step Methodology:

-

Reaction Setup: In the 500-mL round-bottom flask, combine benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride.

-

Reflux: Attach the reflux condenser and gently boil the mixture for 5 hours. This allows the condensation reaction to proceed to completion.

-

Workup - Steam Distillation: After cooling, configure the flask for steam distillation. Distill the mixture with steam to remove unreacted benzaldehyde and other volatile impurities. Continue until the distillate is no longer cloudy.

-

Isolation of Crude Product: Cool the aqueous residue in the flask. An oily or solid product should separate. Decant the aqueous layer.

-

First Crystallization: Dissolve the crude solid in 500 mL of hot 95% ethanol. Add 500 mL of water (including the previously decanted aqueous solution) to the hot ethanol solution.

-

Decolorization: Bring the mixture to a boil and add 2 g of decolorizing carbon to remove colored impurities.

-

Acidification and Precipitation: Filter the hot solution to remove the carbon. Immediately acidify the filtrate to Congo red with 6N hydrochloric acid. This protonates the carboxylate, causing the this compound to precipitate.

-

Final Purification: Cool the solution to complete crystallization. Collect the crystals by filtration. The product can be further purified by recrystallization from aqueous ethanol to yield the final product with a melting point of 172–173 °C.[9]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a broad absorption band from ~3400 to ~2300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[11] A strong C=O stretching vibration should appear around 1680 cm⁻¹.[11] The C=C double bond stretch will be visible near 1630 cm⁻¹, and characteristic aromatic C-H and C=C vibrations will also be present.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the two phenyl groups and the vinylic proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is used to confirm the carbon skeleton. Key signals include the carbonyl carbon (~167-170 ppm), the two sp² carbons of the double bond, and multiple signals for the aromatic carbons.[12]

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₅H₁₂O₂ (m/z = 224.25).[1]

Applications in Research and Drug Development

Cinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[2][3] While this compound is primarily a synthetic intermediate, its core structure is a scaffold for developing novel therapeutic agents.

-

Synthetic Intermediate: It is used in the synthesis of more complex molecules, including stilbene derivatives and other poly-aromatic systems.[5]

-

Pharmacological Potential: Derivatives of cinnamic acid have demonstrated significant antimicrobial, antifungal, anti-inflammatory, and antidiabetic properties.[2][3] For example, α-phenyl substituted cinnamic acid derivatives have been investigated for their potential as antihyperglycemic agents.[2] Thio-derivatives of α-phenylcinnamic acids have been designed and synthesized as analogues of Combretastatin A-4, a potent anticancer agent.[] The unique stereochemistry and functionality of the (Z)-isomer make it a compelling starting point for generating libraries of compounds for drug discovery screening.

Conclusion

This compound is a well-defined chemical entity with distinct structural and physicochemical properties dictated by its cis-stereochemistry. Its synthesis via the Perkin reaction is a robust and well-documented procedure, providing a reliable route for its preparation in a laboratory setting. With a solid understanding of its properties, synthesis, and characterization, researchers can effectively utilize this compound as a building block for creating novel molecules with potential applications in materials science and, most notably, in the development of new pharmaceuticals.

References

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]

-

Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Drugfuture.com. [Link]

-

Erlenmeyer‐Plöchl Azlactone Synthesis. Scite.ai. [Link]

-

alpha-Phenylcinnamic acid, (Z)-. PubChem, National Institutes of Health. [Link]

-

Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. [Link]

-

alpha-Phenylcinnamic acid. ChemBK. [Link]

-

Erlenmeyer-Plochl Azalactone Synthesis Mechanism. YouTube. [Link]

-

alpha-Phenylcinnamic acid 91-48-5 wiki. LookChem. [Link]

-

α-PHENYLCINNAMIC ACID. Organic Syntheses. [Link]

-

alpha-Phenylcinnamic Acid. The Merck Index Online. [Link]

-

The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. ResearchGate. [Link]

-

α-Phenylcinnamic acid. NIST WebBook. [Link]

-

1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

alpha-Phenylcinnamic acid, (E)-. PubChem, National Institutes of Health. [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Human Metabolome Database. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central. [Link]

Sources

- 1. alpha-Phenylcinnamic acid, (Z)- | C15H12O2 | CID 700622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. 91-48-5 CAS MSDS (alpha-Phenylcinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. alpha-Phenylcinnamic Acid [drugfuture.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide: Synthesis of (Z)-alpha-Phenylcinnamic Acid via the Perkin Reaction

This guide provides a comprehensive technical overview for the synthesis of (Z)-alpha-Phenylcinnamic acid, a valuable intermediate in organic synthesis and drug discovery, utilizing a modified Perkin reaction. We will explore the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical aspects of stereochemical control and product characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Perkin Reaction Reimagined

The Perkin reaction, first reported by William Henry Perkin in 1868, is a cornerstone of organic chemistry for synthesizing α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1][2] The classic reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic acid anhydride.[3][4] This guide focuses on a key variation: the synthesis of α-phenylcinnamic acid, which employs benzaldehyde, phenylacetic acid, and acetic anhydride.[5] This modification introduces additional complexity and stereochemical considerations, making a thorough understanding of the process crucial for successful synthesis.

Cinnamic acid and its derivatives are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, antidiabetic, and antimicrobial properties.[6][7] Specifically, alpha-Phenylcinnamic acid has been identified as a selective inhibitor of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3), a target of interest in cancer therapy.[8] Mastering its synthesis is therefore a key step for further research and development in this area.

Section 1: The Core Mechanism - A Step-by-Step Elucidation

The synthesis of α-phenylcinnamic acid from benzaldehyde and phenylacetic acid is not a direct condensation. It proceeds via the in-situ formation of a mixed anhydride, which then undergoes the core Perkin condensation steps. A tertiary amine, such as triethylamine (Et₃N), is a commonly used base catalyst for this process.[9][10]

The mechanism unfolds as follows:

-

Formation of a Mixed Anhydride: Phenylacetic acid reacts with acetic anhydride to form a mixed phenylacetyl acetic anhydride. This step is crucial as it provides the necessary reactive anhydride component with the desired α-phenyl group.

-

Enolate Generation: The base, triethylamine, abstracts an acidic α-proton from the phenylacetyl moiety of the mixed anhydride. This generates a highly reactive enolate intermediate.[10][11]

-

Aldol-Type Condensation: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This addition reaction forms a transient alkoxide intermediate.[3][12]

-

Intramolecular Acyl Transfer & Elimination: The alkoxide intermediate undergoes an intramolecular acyl transfer, forming a β-acetoxy carboxylate. This is followed by the elimination of an acetate group, facilitated by the base, which abstracts the remaining α-proton. This E1cb-like elimination step forms the carbon-carbon double bond.[13]

-

Hydrolysis: The resulting mixed anhydride is then hydrolyzed during the aqueous workup to yield the final α-phenylcinnamic acid product.

This multi-step process is visualized in the diagram below.

Section 2: Stereochemical Considerations

The formation of the double bond in α-phenylcinnamic acid can result in two geometric isomers: (Z) and (E). The (Z)-isomer has the two phenyl groups on the same side of the double bond, while the (E)-isomer has them on opposite sides.

The stereochemical outcome is a subject of considerable nuance. While some conditions may favor the formation of one isomer over the other, isomerization can occur under the thermal conditions of the reaction, leading to an equilibrium mixture.[13][14] Studies have shown that a modified Perkin condensation can predominantly yield the (E)-isomer, which is often thermodynamically more stable due to reduced steric strain between the bulky phenyl groups.[14] However, the kinetic product can be the (Z)-isomer. Careful control of reaction temperature and time is essential to influence the isomeric ratio. The separation of the two isomers is typically achieved by fractional crystallization, exploiting their different solubilities.

Section 3: Experimental Protocol - A Self-Validating Workflow

This protocol outlines a standard laboratory procedure for the synthesis of α-phenylcinnamic acid. The workflow is designed to be self-validating, incorporating purification and characterization steps to ensure product integrity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenylacetic Acid | 136.15 | 6.8 g | 0.05 |

| Benzaldehyde | 106.12 | 5.3 g (5.1 mL) | 0.05 |

| Acetic Anhydride | 102.09 | 7.5 g (6.9 mL) | 0.073 |

| Triethylamine | 101.19 | 7.6 g (10.5 mL) | 0.075 |

| Diethyl Ether | - | ~100 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

| Sodium Hydroxide | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenylacetic acid (6.8 g), benzaldehyde (5.1 mL), acetic anhydride (6.9 mL), and triethylamine (10.5 mL).

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-5 hours. The solution will typically turn a dark yellow or brown color.[9]

-

Cooling and Hydrolysis: Allow the mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 50 mL of water and a few ice chips while stirring.

-

Acidification & Extraction: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (test with pH paper). This will precipitate the crude product. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 50 mL).

-

Base Wash: Wash the combined ethereal extracts with a 5% sodium hydroxide solution to remove any unreacted phenylacetic acid. The desired product will remain in the ether layer. Note: This step may vary depending on the desired purity and isomer separation strategy.

-

Final Wash and Drying: Wash the ether layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product will be obtained as a solid.

-

Purification by Recrystallization: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or toluene, to purify the product and potentially separate the (Z) and (E) isomers. The (Z)-isomer is generally more soluble than the (E)-isomer.

-

Characterization: Dry the purified crystals, record the yield, and characterize the product by determining its melting point and acquiring NMR and IR spectra.

The following diagram illustrates the overall experimental workflow.

Section 4: Characterization and Data Analysis

Proper characterization is essential to confirm the identity and stereochemistry of the synthesized α-phenylcinnamic acid.

| Parameter | Expected Value for this compound |

| Appearance | White to light yellow crystalline solid[15] |

| Melting Point | 132-135 °C (may vary from literature value of 120-130°C due to purity)[9] |

| ¹H NMR | Complex aromatic multiplets (~7.0-7.5 ppm), a vinyl proton singlet (~7.8-8.0 ppm), and a carboxylic acid proton (broad singlet, >10 ppm). The chemical shift of the vinyl proton is key to distinguishing between E and Z isomers. |

| ¹³C NMR | Signals for the carboxylic acid carbon (~168-172 ppm), sp² carbons of the double bond and aromatic rings (~120-145 ppm). |

| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1680-1700), C=C stretch (~1625-1640), and aromatic C-H and C=C bands.[16][17] |

Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used. It is crucial to compare obtained spectra with literature values for both (E) and (Z) isomers for unambiguous identification.

Section 5: Applications in Drug Discovery

The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][18] Its derivatives exhibit a vast array of biological activities. The rigid structure provided by the double bond and aromatic rings allows for specific interactions with biological targets.

The title compound, α-phenylcinnamic acid, serves as a key starting material for more complex molecules. Its demonstrated activity as an inhibitor of AKR1C3, an enzyme implicated in the metabolism of steroids and prostaglandins and overexpressed in certain cancers, highlights its potential in the development of novel anticancer agents.[8] Furthermore, cinnamic acids are precursors for synthesizing compounds with potential antidepressant, anti-inflammatory, and neuroprotective effects, making this synthetic route highly relevant to modern drug development programs.[19]

Conclusion

The modified Perkin reaction for the synthesis of this compound is a robust and valuable procedure for accessing a key building block in pharmaceutical research. A deep understanding of its mechanism, careful attention to the experimental workflow, and rigorous characterization are paramount for achieving high yields and the desired stereochemical outcome. This guide provides the foundational knowledge for researchers to confidently apply and adapt this synthesis for the development of next-generation therapeutics.

References

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Link[11]

-

Chemistry Notes. Perkin Condensation: Mechanism and Applications. Link[12]

-

Vedantu. Perkin Reaction Mechanism: Steps, Examples & Applications. Link[4]

-

BenchChem. Optimizing reaction conditions for high-yield cinnamic acid synthesis. Link[20]

-

BenchChem. How to shorten reaction times in phenylacetic anhydride condensations. Link[21]

-

Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). Link[13][22]

-

ChemIQSoc Project. Preparation of cinnamic acid (Perkin condensation). Link[23]

-

Anderson, J. (2016). The Perkin Reaction: Synthesis of alpha-Phenyl cinnamic Acid. ResearchGate. Link[9]

-

ResearchGate. On the Mechanism of a Modified Perkin Condensation Leading to a-Phenylcinnamic Acid Stereoisomers – Experiments and Molecular Modelling. Link

-

Study.com. Perkin Reaction: Definition & Mechanism. Link[24]

-

Indriyanti, E., et al. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. ResearchGate. Link[25]

-

Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Link[6]

-

National Institutes of Health (NIH). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Link[26]

-

Indriyanti, E., et al. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. ResearchGate. Link[27]

-

Journal of the Chemical Society B. The aldol stage of the Perkin reaction. Link[28]

-

SciSpace. synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Link[29]

-

MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Link[7]

-

Repository of the Academy's Library. Calculated vs. measured IR characteristics of alpha-phenylcinnamic acid stereoisomers - structural consequences. Link[16]

-

MDPI. Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development. Link[19]

-

Doc Brown's Chemistry. Infrared spectrum of cinnamic acid. Link[17]

-

Research, Society and Development. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Link[18]

Sources

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 3. byjus.com [byjus.com]

- 4. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]

- 5. scribd.com [scribd.com]

- 6. jocpr.com [jocpr.com]

- 7. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha-Phenylcinnamic acid | 91-48-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 12. chemistnotes.com [chemistnotes.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. guidechem.com [guidechem.com]

- 16. Calculated vs. measured IR characteristics of alpha-phenylcinnamic acid stereoisomers - structural consequences - Repository of the Academy's Library [real.mtak.hu]

- 17. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 19. Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. longdom.org [longdom.org]

- 23. fchpt.stuba.sk [fchpt.stuba.sk]

- 24. Perkin Reaction: Definition & Mechanism - Video | Study.com [study.com]

- 25. researchgate.net [researchgate.net]

- 26. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The aldol stage of the Perkin reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 29. scispace.com [scispace.com]

A Spectroscopic Guide to (Z)-alpha-Phenylcinnamic Acid: Structural Elucidation for Researchers and Drug Development Professionals

Introduction

(Z)-alpha-Phenylcinnamic acid, also known as cis-2,3-diphenylacrylic acid, is a stilbene derivative with a molecular formula of C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol .[1] Its stereochemistry, characterized by the cis arrangement of the phenyl groups about the carbon-carbon double bond, imparts distinct physical and chemical properties that are of significant interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any research or development endeavor involving this compound. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the stereochemistry and the connectivity of the atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to steric hindrance between the two phenyl groups in the (Z)-isomer, they are forced out of the plane of the double bond, which influences the chemical shifts of the vinylic and aromatic protons.

Interpreting the Spectrum:

The ¹H NMR spectrum of a closely related compound, 2-phenylacrylic acid, shows the vinylic protons as singlets at approximately 6.56 ppm and 6.04 ppm.[2] For this compound, the single vinylic proton is expected to appear as a singlet in the region of 7-8 ppm. The ten aromatic protons will typically appear as a complex multiplet in the range of 7.2-7.8 ppm. The carboxylic acid proton is highly deshielded and will be observed as a broad singlet far downfield, typically above 10 ppm, and its chemical shift can be concentration-dependent.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| >10 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| 7.2 - 7.8 | Multiplet | 10H | Aromatic Protons (Ar-H) |

| 7.0 - 8.0 | Singlet | 1H | Vinylic Proton (=CH) |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.[4]

-

Instrument Setup: The spectrum is typically recorded on a 400 or 500 MHz NMR spectrometer.[5]

-

Data Acquisition: A standard one-pulse sequence is used. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Interpreting the Spectrum:

The ¹³C NMR spectrum of this compound is expected to show signals for the carboxylic acid carbonyl carbon, the olefinic carbons, and the aromatic carbons. The carbonyl carbon is typically observed in the downfield region of the spectrum. The chemical shifts of the aromatic carbons can provide information about the substitution pattern.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carboxylic Acid Carbonyl (C=O) |

| ~140 | Quaternary Olefinic Carbon (C-α) |

| ~130 | Olefinic Carbon (C-β) |

| 127-135 | Aromatic Carbons (Ar-C) |

Note: The specific chemical shifts can be found in the PubChem database for this compound (CID 700622).[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid and the aromatic rings.

Interpreting the Spectrum:

The most prominent features in the IR spectrum are the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the absorptions associated with the aromatic rings and the C=C double bond.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~1700 | Sharp, Strong | C=O Stretch | Carboxylic Acid |

| ~1630 | Medium | C=C Stretch | Alkene |

| 1400-1600 | Medium | C=C Stretch | Aromatic Ring |

| 690-900 | Strong | C-H Bending | Aromatic Ring |

Note: A representative FTIR spectrum can be found on PubChem (CID 700622), acquired using the KBr wafer technique.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Interpreting the Spectrum:

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z 224. The fragmentation pattern will likely involve the loss of characteristic fragments such as the carboxyl group (COOH, 45 Da) and phenyl groups (C₆H₅, 77 Da).

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 224 | Molecular Ion [M]⁺ |

| 179 | [M - COOH]⁺ |

| 147 | [M - C₆H₅]⁺ |

| 102 | [C₆H₅-C≡CH]⁺ |

| 77 | [C₆H₅]⁺ |

Note: GC-MS data for this compound is available on PubChem (CID 700622).[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and their combined application allows for the unambiguous identification of this important molecule. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently characterize this compound in their scientific pursuits.

References

-

The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

-

SpectraBase. ((Z)-2,3-diphenyl-2-propenoic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum). Retrieved from [Link]

-

Organic Syntheses. (α-PHENYLCINNAMIC ACID). Retrieved from [Link]

-

Unknown. (Chemical shifts). Retrieved from [Link]

-

The Royal Society of Chemistry. (Supplementary Information). Retrieved from [Link]

- Danylec, B., & Iskander, M. N. (2002).

-

The Royal Society of Chemistry. (1H NMR (500 MHz, CDCl3) δ). Retrieved from [Link]

-

Human Metabolome Database. (1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000930)). Retrieved from [Link]

-

ResearchGate. (The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf). Retrieved from [Link]

-

Wiley Online Library. (alpha-Phenylcinnamic Acid). Retrieved from [Link]

-

SpectraBase. (2,3-Diphenylpropionic acid - Optional[MS (GC)] - Spectrum). Retrieved from [Link]

-

National Center for Biotechnology Information. (PubChem Compound Summary for CID 700622, alpha-Phenylcinnamic acid, (Z)-). Retrieved from [Link]

-

National Center for Biotechnology Information. (PubChem Compound Summary for CID 265740, 2,3-Dihydroxy-3-phenylpropanoic acid). Retrieved from [Link]

-

Oregon State University. (1H NMR Chemical Shift). Retrieved from [Link]

-

ChemBK. (alpha-Phenylcinnamic acid). Retrieved from [Link]

-

ResearchGate. (1 H NMR partial spectra (500 MHz) of cinnamic acid. A: Mixture of [2- 2 H]cinnamic acid and unlabeled cinnamic acid). Retrieved from [Link]

-

University of Wisconsin-Madison. (NMR Spectroscopy :: 1H NMR Chemical Shifts). Retrieved from [Link]

-

National Center for Biotechnology Information. (PubChem Compound Summary for CID 64798, Diphenylpropionic acid). Retrieved from [Link]

-

National Institute of Standards and Technology. (2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester). Retrieved from [Link]

Sources

In-Depth Technical Guide: Physical Characteristics of cis-2,3-Diphenylacrylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the physical and chemical properties of cis-2,3-diphenylacrylic acid. A thorough understanding of these characteristics is crucial for its effective application in synthetic chemistry, materials science, and pharmaceutical development.

Molecular Structure and Stereochemistry

cis-2,3-Diphenylacrylic acid, systematically named (Z)-2,3-diphenylpropenoic acid, is an unsaturated carboxylic acid characterized by the presence of two phenyl groups and a carboxylic acid functional group attached to a carbon-carbon double bond. The (Z) stereochemical descriptor signifies that the two phenyl groups reside on the same side of the double bond. This geometric arrangement leads to significant steric hindrance between the bulky phenyl substituents, rendering the cis isomer less thermodynamically stable than its trans counterpart, (E)-2,3-diphenylacrylic acid.

Core Physical Properties: A Tabular Summary

The fundamental physical properties of cis-2,3-diphenylacrylic acid are summarized below. These parameters are essential for designing and executing experiments, including reaction setup, purification protocols, and formulation strategies.

| Property | Value | Key Considerations & Insights |

| Melting Point | 173 °C[1] | A sharp melting point is a strong indicator of high sample purity. The melting point of the trans isomer is different, allowing for a preliminary assessment of isomeric purity. |

| Molecular Formula | C₁₅H₁₂O₂ | |

| Molecular Weight | 224.26 g/mol [1] | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol. | The carboxylic acid moiety imparts polarity, facilitating solubility in polar organic solvents. The two phenyl groups contribute to its nonpolar character. |

Spectroscopic Profile for Structural Elucidation and Verification

Spectroscopic techniques are indispensable for confirming the chemical identity and assessing the purity of cis-2,3-diphenylacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum. The vinyl proton and the carboxylic acid proton will also exhibit distinct chemical shifts.

-

¹³C NMR: The carbon-13 NMR spectrum will display unique signals for the carbonyl carbon of the carboxylic acid, the two olefinic carbons, and the carbons within the phenyl rings. The precise chemical shifts of the olefinic carbons can be a valuable tool in confirming the cis stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum of cis-2,3-diphenylacrylic acid is characterized by several key absorption bands that correspond to specific functional groups. A broad absorption is typically observed for the O-H stretch of the carboxylic acid group. A strong, sharp peak corresponding to the C=O (carbonyl) stretch is also a prominent feature. Additionally, the C=C stretching vibration of the double bond will be present.

Experimental Protocols: A Practical Guide

Method for Determining Melting Point

Objective: To accurately measure the melting point range of a sample of cis-2,3-diphenylacrylic acid, which serves as a critical indicator of its purity.

Methodology:

-

Sample Preparation: Ensure the crystalline sample is thoroughly dried to remove any residual solvent.

-

Capillary Loading: Finely powder a small amount of the sample and pack it into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.

-

Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample has completely liquefied. This temperature window constitutes the melting point range.

Self-Validation and Trustworthiness: A narrow melting point range of 1-2 °C is indicative of a highly pure compound. Conversely, a broad melting range suggests the presence of impurities or a mixture of cis and trans isomers.

Recrystallization Protocol for Purification

Objective: To purify a crude sample of cis-2,3-diphenylacrylic acid by removing impurities.

Causality Behind Experimental Choices: Recrystallization is a powerful purification technique that leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, while impurities will either remain insoluble at high temperatures or stay dissolved at low temperatures.

Step-by-Step Methodology:

-

Solvent Selection and Dissolution: In a suitable flask, dissolve the crude solid in the minimum volume of an appropriate hot solvent (e.g., ethanol).

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.

-

Hot Filtration: Quickly filter the hot solution by gravity or vacuum to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small portion of the cold recrystallization solvent to remove any adhering soluble impurities.

-

Drying: Dry the purified crystals thoroughly, for instance, in a desiccator or a vacuum oven, to remove all traces of the solvent.

Workflow Diagram: Recrystallization Process

Caption: A systematic workflow for the purification of cis-2,3-diphenylacrylic acid via recrystallization.

Isomerization: A Key Chemical Behavior

cis-2,3-Diphenylacrylic acid can undergo isomerization to its more thermodynamically stable trans form. This transformation can be initiated by various stimuli, including heat, light (photoisomerization), or the presence of an acid catalyst. The steric repulsion between the adjacent phenyl groups in the cis isomer is the primary driving force for this conversion. The progress of the isomerization can be effectively monitored using techniques such as ¹H NMR spectroscopy, by observing the appearance of new signals corresponding to the trans isomer, or by tracking the change in the melting point of the sample over time.

Relevance and Applications in Scientific Endeavors

The distinct structural features of cis-2,3-diphenylacrylic acid and its derivatives make them valuable building blocks and molecular scaffolds in several scientific domains:

-

Synthetic Organic Chemistry: It serves as a versatile precursor for the synthesis of a wide array of more complex organic molecules, including various heterocyclic systems.

-

Materials Science: This compound and its derivatives can be employed as monomers or co-monomers in the creation of polymers with tailored optical or electronic properties.

-

Drug Discovery and Development: The acrylic acid motif is a recognized pharmacophore present in numerous biologically active compounds. The cis-2,3-diphenylacrylic acid framework provides a starting point for the rational design and synthesis of novel therapeutic agents. For instance, analogs of (Z)-2,3-diphenylacrylonitrile have been investigated for their anti-cancer and anti-microbial activities.[2]

Concluding Remarks

A comprehensive grasp of the physical and chemical characteristics of cis-2,3-diphenylacrylic acid is fundamental to its successful application in research and development. The detailed information and robust protocols provided in this guide equip researchers with the necessary knowledge to verify the identity and purity of this compound, and to design and execute experiments with a high degree of confidence and precision.

References

-

Stenutz, R. (2E)-2,3-diphenylacrylic acid. Stenutz. Retrieved from [Link]

Sources

(Z)-alpha-Phenylcinnamic acid molecular weight and formula

An In-Depth Technical Guide to (Z)-alpha-Phenylcinnamic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, also known as cis-2,3-diphenylacrylic acid, is a specific stereoisomer of a stilbene-related carboxylic acid.[1] While cinnamic acid and its derivatives are widespread in nature, alpha-phenylcinnamic acid is primarily a product of laboratory synthesis.[2][3] Its significance in modern research, particularly for drug development professionals, lies in its rigid, well-defined three-dimensional structure. The presence of two phenyl groups and a carboxylic acid moiety on a C=C double bond creates a scaffold that can be used to probe and modulate biological systems.[] The '(Z)' designation, from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond (the two phenyl groups) are on the same side. This cis-configuration imparts distinct chemical and physical properties compared to its (E)-isomer and makes it a valuable tool in medicinal chemistry as a conformationally restricted analog of more flexible molecules.[1][5]

This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, a validated synthesis protocol, and its application as a core fragment in the design of therapeutic agents.

Physicochemical and Spectroscopic Profile

The identity and purity of a chemical compound are established through its unique set of physical and spectral characteristics. For this compound, these properties are well-documented and serve as critical benchmarks for any researcher working with this molecule.

Core Properties

The fundamental molecular characteristics of this compound are summarized in the table below. The molecular formula is C₁₅H₁₂O₂.[6][7] The molecular weight is consistently reported as approximately 224.25 g/mol .[1][6][7]

| Property | Value | Source(s) |

| IUPAC Name | (Z)-2,3-diphenylprop-2-enoic acid | [6] |

| Molecular Formula | C₁₅H₁₂O₂ | [6][7][8] |

| Molecular Weight | 224.25 g/mol | [1][6] |

| CAS Number | 91-47-4 | [1][6] |

| Appearance | Silky needles or white to light yellow powder | [1][8] |

| Melting Point | 172-174 °C | [1][9][10] |

| pKa | 6.1 (in 60% ethanol) | [1] |

| Solubility | Soluble in hot water, methanol, ethanol, ether, benzene | [1] |

Note: It is crucial to distinguish the (Z)-isomer (CAS: 91-47-4) from the (E)-isomer (CAS: 91-48-5), which has a lower melting point of 138-139 °C and a pKa of 4.8.[1]

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. Key spectral data are available from public databases.[6]

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR data is available for sample validation.[6]

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern.[6]

-

Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a KBr wafer, will show characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch, and C=C bond stretches associated with the aromatic rings and the alkene backbone.[6]

-

UV-Visible Spectroscopy: In ethanol, the (Z)-isomer exhibits UV absorption maxima at 223 nm and 280 nm.[1]

Synthesis and Stereochemical Control

The most reliable and well-documented method for preparing this compound is a variant of the Perkin reaction.[5][11] This reaction facilitates the condensation of an aromatic aldehyde (benzaldehyde) with a carboxylic acid containing an α-hydrogen (phenylacetic acid) using a base and acetic anhydride.

The choice of reagents and conditions is critical for achieving the desired stereochemical outcome. Triethylamine serves as the base to deprotonate phenylacetic acid, forming a reactive enolate. Acetic anhydride acts as both a solvent and a dehydrating agent, driving the condensation reaction forward. The reaction mechanism favors the formation of the sterically hindered (Z)-isomer, where the two bulky phenyl groups are cis to each other.[11]

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the Perkin synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a verified procedure in Organic Syntheses, ensuring robustness and reproducibility.[11]

-

Reactant Charging: In a 500 mL round-bottomed flask, combine 40.5 mL (0.40 mole) of purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.

-

Reaction: Gently boil the mixture under reflux for 5 hours. The causality here is to provide sufficient thermal energy to overcome the activation barrier for the condensation reaction.

-

Purification (Steam Distillation): After the reflux period, assemble a steam distillation apparatus. Distill the reaction mixture with steam until the distillate is no longer cloudy, then collect an additional ~50 mL. This step is critical for removing unreacted benzaldehyde, which is volatile with steam, while the desired product (a salt at this stage) is not.

-

Isolation of Crude Product: Cool the aqueous residue in the flask. Decant the aqueous solution from the solidified product.

-

Recrystallization (Part 1): Dissolve the solid crude product in 500 mL of hot 95% ethanol. Add 500 mL of water, including the solution decanted in the previous step. Heat the mixture to boiling.

-

Decolorization: Add 2 g of decolorizing carbon to the boiling solution to adsorb high-molecular-weight colored impurities.

-

Recrystallization (Part 2): Filter the hot solution to remove the carbon. Immediately acidify the hot filtrate to Congo red with 6N hydrochloric acid. The acidification protonates the carboxylate, rendering the this compound insoluble and causing it to precipitate.

-

Final Isolation: Cool the solution to allow for complete crystallization. Collect the resulting crystals by vacuum filtration. The expected yield of purified product (m.p. 172–173 °C) is 48–53 g (54–59% yield).[11]

Applications in Drug Development

The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[2][3] The specific utility of this compound stems from its role as a cis-restricted stilbene analog .

Stilbene-based compounds, such as the natural product combretastatin A-4 (CA-4), are potent inhibitors of tubulin polymerization.[] Tubulin is a protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By binding to the colchicine site on tubulin, these agents prevent microtubule formation, leading to cell cycle arrest and apoptosis, making them attractive anticancer agents. A key structural feature for this activity is the cis (or Z) configuration of the two aromatic rings. However, the C=C double bond in many stilbenes can isomerize from the active cis form to the inactive trans form in vivo.

This compound provides a core structure where the cis geometry is locked.[] This makes it an excellent starting point for designing novel tubulin inhibitors that are not susceptible to inactivation by isomerization. Researchers can synthesize derivatives of this compound to optimize binding to the tubulin target.

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Mechanism of tubulin polymerization inhibition by cis-restricted analogs.

Self-Validating Analytical Protocol

To ensure the integrity of any research, the identity and purity of the synthesized compound must be rigorously confirmed. This protocol serves as a self-validating system.

-

Melting Point Determination:

-

Procedure: Measure the melting point of a small sample of the dried, recrystallized product using a calibrated melting point apparatus.

-

Validation: A sharp melting point within the expected range of 172-174 °C is a strong indicator of high purity.[10] A broad or depressed melting point suggests the presence of impurities or the incorrect isomer.

-

-

Thin-Layer Chromatography (TLC):

-

Procedure: Dissolve a small amount of the product in a suitable solvent (e.g., ethyl acetate). Spot it on a silica gel TLC plate alongside the starting materials (benzaldehyde and phenylacetic acid). Develop the plate using a solvent system like hexane:ethyl acetate (e.g., 7:3 with a few drops of acetic acid). Visualize under UV light.

-

Validation: The product should appear as a single spot with an Rf value distinct from the starting materials, confirming the reaction has gone to completion and the product is pure.

-

-

Spectroscopic Confirmation:

-

Procedure: Acquire ¹H NMR, ¹³C NMR, and IR spectra of the purified product.

-

Validation: Compare the obtained spectra with reference data from sources like the PubChem database.[6] The presence of characteristic carboxylic acid peaks in the IR and the correct number and integration of aromatic and vinyl protons in the ¹H NMR, along with the correct carbon signals in the ¹³C NMR, will confirm the molecular structure of this compound.

-

By following this three-tiered approach (physical properties, chromatographic purity, and spectroscopic identity), a researcher can be highly confident in the quality of their synthesized material before using it in further applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). alpha-Phenylcinnamic acid. [Link]

-

LookChem. (2024). alpha-Phenylcinnamic acid 91-48-5 wiki. [Link]

-

Drugfuture. alpha-Phenylcinnamic Acid. [Link]

-

Buckles, R. E., & Bremer, K. (1963). α-PHENYLCINNAMIC ACID. Organic Syntheses, Coll. Vol. 4, 777. [Link]

-

NIST. (2021). α-Phenylcinnamic acid. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. (2021). α-Phenylcinnamic acid. NIST Chemistry WebBook, SRD 69. [Link]

-

ResearchGate. (2016). The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. [Link]

-

P&S Chemicals. (2023). Product information, Alpha-phenylcinnamic acid. [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

-

Ntchapda, F., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(16), 5033. [Link]

Sources

- 1. alpha-Phenylcinnamic Acid [drugfuture.com]

- 2. jocpr.com [jocpr.com]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alpha-Phenylcinnamic acid, (Z)- | C15H12O2 | CID 700622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-Phenylcinnamic acid [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. 91-48-5 CAS MSDS (alpha-Phenylcinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Stereochemistry of (Z)-2,3-diphenylpropenoic acid

An In-Depth Technical Guide to the Stereochemistry of (Z)-2,3-Diphenylpropenoic Acid

Introduction: Beyond the Formula

In the realm of organic chemistry, a molecule's identity is defined by more than just its atomic composition; its three-dimensional arrangement, or stereochemistry, dictates its physical properties, reactivity, and biological interactions. (Z)-2,3-Diphenylpropenoic acid, a substituted α-phenylcinnamic acid, serves as an exemplary case study in the critical role of geometric isomerism. Cinnamic acids and their derivatives are foundational structures in a vast array of natural products and synthetic compounds, including flavorings, perfumes, and pharmaceuticals.[1][2] The rigid carbon-carbon double bond in the propenoic acid backbone gives rise to two distinct geometric isomers: the (E) and (Z) forms.

While the (E)-isomer is often the more thermodynamically stable and commonly synthesized product, the sterically hindered (Z)-isomer presents unique synthetic challenges and exhibits distinct physicochemical properties.[3] This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the stereochemistry of (Z)-2,3-diphenylpropenoic acid. We will delve into stereoselective synthesis, definitive structural elucidation through modern spectroscopic and crystallographic techniques, and the dynamics of its stereochemical stability.

Stereoselective Synthesis: Forcing a Configuration

The synthesis of α,β-unsaturated carboxylic acids is well-established, with classic methods like the Perkin and Erlenmeyer-Plöchl reactions being prominent.[4][5][6] However, these reactions typically favor the formation of the less sterically hindered (E)-isomer.[3] Achieving a high yield of the (Z)-isomer requires a strategic approach that controls the geometry of the newly formed double bond.

The Erlenmeyer-Plöchl azlactone synthesis provides a robust pathway.[7][8] This method involves the condensation of an N-acylglycine (like hippuric acid) with an aromatic aldehyde in the presence of acetic anhydride and a weak base. The key is the formation of an azlactone intermediate, which then reacts to form the unsaturated acid. While the final stereochemical outcome can be influenced by reaction conditions, this pathway can be guided to produce the (Z)-isomer of the α-acylamino acid, which is then hydrolyzed. For 2,3-diphenylpropenoic acid, a modified Perkin condensation using phenylacetic acid and benzaldehyde is a more direct and commonly cited route.[9]

The causality behind the stereoselectivity in this modified Perkin reaction lies in the mechanism. The reaction proceeds through an aldol-type condensation. The geometry of the transition state leading to the elimination of water from the β-hydroxy acid intermediate determines the final alkene geometry. To favor the (Z)-isomer, conditions must be selected that promote the formation of the kinetically controlled product before it can equilibrate to the more stable (E)-isomer.

Below is a generalized workflow for the synthesis of both isomers, which are often produced as a mixture that must be separated.

Sources

- 1. Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 9. mdpi.com [mdpi.com]

Solubility and stability of (Z)-alpha-Phenylcinnamic acid

An In-depth Technical Guide to the Solubility and Stability of (Z)-alpha-Phenylcinnamic Acid for Pharmaceutical Development

Executive Summary

This compound, also known as cis-2,3-diphenylacrylic acid, is a molecule of significant interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its physicochemical properties is paramount for successful research, development, and formulation. This guide provides an in-depth analysis of the solubility and stability of this compound, moving beyond mere data presentation to explore the causal mechanisms behind its behavior. We will detail field-proven, self-validating protocols for characterization and provide a framework for anticipating challenges in its application. This document is intended for researchers, scientists, and drug development professionals who require a robust and practical understanding of this compound.

Physicochemical Profile of this compound

The molecular structure of this compound dictates its physical and chemical properties. The presence of a carboxylic acid group, a cis-configured carbon-carbon double bond, and two phenyl rings creates a molecule with distinct polarity, acidity, and steric characteristics.

Table 1: Core Compound Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (Z)-2,3-diphenylprop-2-enoic acid |

| Synonyms | cis-2,3-Diphenylacrylic acid, cis-Stilbene-α-carboxylic acid |

| CAS Number | 91-47-4[1] |

| Molecular Formula | C₁₅H₁₂O₂[2] |

| Molecular Weight | 224.25 g/mol [2] |

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Silky needles | [1] |

| Melting Point | 174 °C | [1] |

| pKa | 6.1 (in 60% ethanol) | [1] |

| UV max (Ethanol) | 223 nm, 280 nm |[1] |

The relatively high melting point suggests strong intermolecular forces in the crystal lattice. The pKa indicates it is a weak acid; its ionization state, and therefore its solubility, will be highly dependent on the pH of the surrounding medium. It is noteworthy that the trans-isomer, (E)-alpha-phenylcinnamic acid, is more stable and generally more soluble than the (Z)-isomer[1]. A study using differential scanning calorimetry (DSC) has shown that the (Z)-isomer can undergo reversible polymorphic transitions during heating and cooling, a critical consideration for physical stability and formulation[3].

Solubility Characterization

Solubility is a critical attribute that influences bioavailability, processability, and formulation design. A multi-faceted approach, combining qualitative assessments with precise quantitative measurements, is essential.

Theoretical Framework & Qualitative Assessment

The principle of "like dissolves like" provides a foundational prediction of solubility. As an organic acid, the solubility of this compound is expected to be low in aqueous media at neutral or acidic pH but will increase significantly in basic conditions due to the formation of a highly polar carboxylate salt.

Experimental Protocol: Qualitative Solubility Classification

This protocol provides a systematic approach to classify the solubility of this compound in various media, which is a common starting point in pre-formulation studies[4][5][6].

-

Preparation: Dispense approximately 25 mg of the compound into separate, labeled test tubes.

-

Solvent Addition: Add 0.75 mL of the test solvent in three portions (0.25 mL each), vortexing vigorously for 30 seconds after each addition.

-

Observation: Visually inspect for the complete dissolution of the solid after each addition.

-

Solvent Sequence:

-

Water: To assess baseline aqueous solubility.

-

5% w/v Sodium Bicarbonate (NaHCO₃): A weak base that will only dissolve strong acids (like carboxylic acids) through salt formation. Effervescence (CO₂ release) is a positive indicator.

-

5% w/v Sodium Hydroxide (NaOH): A strong base that will dissolve both strong and weak acids (like phenols and carboxylic acids)[7].

-

5% v/v Hydrochloric Acid (HCl): To determine if the compound has any basic functional groups (not expected for this molecule).

-

Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether): To assess solubility in polar and non-polar organic media.

-

-

Classification: Classify the compound based on its dissolution behavior according to the flowchart below.

Causality: The choice of solvents is deliberate. Water establishes the baseline. NaOH and NaHCO₃ test for acidic functional groups of varying strength by converting the insoluble acid into a soluble salt[5][7]. HCl is used to rule out basicity. This systematic approach efficiently maps the acid-base characteristics of the compound.

Quantitative Equilibrium Solubility

For formulation development, precise solubility values are required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility[8].

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

-

System Preparation: Add an excess amount of this compound to a series of sealed vials containing the selected solvents (e.g., water, pH-buffered solutions, ethanol/water co-solvents). The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the vials for a predetermined period (e.g., 48-72 hours) until equilibrium is reached.

-

Causality: A fixed, extended time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. Preliminary experiments should confirm that the concentration does not change between, for example, 48 and 72 hours.

-

-

Sample Preparation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the settling of undissolved solids.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

-

Causality: Filtration is a critical step. Failure to remove fine particles will lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Chapter 4.

-

Data Reporting: Express solubility in mg/mL and mol/L.

Table 3: Representative Quantitative Solubility Data (Hypothetical)

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Purified Water | 25 | < 0.1 |

| 0.1 M HCl (pH 1.2) | 37 | < 0.1 |

| Phosphate Buffer (pH 7.4) | 37 | 1.5 |

| Ethanol | 25 | 25.0 |

| Propylene Glycol | 25 | 12.5 |

| 50:50 Ethanol:Water (v/v) | 25 | 8.0 |

Stability Profile and Degradation Pathway Analysis

Evaluating the stability of an API is a non-negotiable regulatory requirement and is fundamental to ensuring the safety and efficacy of a final drug product.[9][10][11]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and establish the intrinsic stability of the molecule.[12] This information is crucial for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Stress Conditions: Subject aliquots of the stock solution to the following conditions in parallel with a control sample protected from stress.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 80 °C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Causality: Basic conditions are often harsher than acidic ones for esters and similar functional groups. Milder temperature and shorter duration are used initially to avoid complete degradation.

-

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Evaporate the solvent from the stock solution and expose the solid API to 105 °C for 72 hours.

-

Photostability: Expose the solution and solid API to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-degraded control, using the stability-indicating HPLC method (Chapter 4).

-

Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation, as this is ideal for method validation.

Plausible Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized:

-

cis-trans Isomerization: The most likely degradation pathway, especially under photolytic or thermal stress, is isomerization from the less stable (Z)-isomer to the more stable (E)-isomer.

-

Decarboxylation: Under harsh thermal conditions, the carboxylic acid group could be lost, forming 1,2-diphenyl-ethylene (stilbene).

-